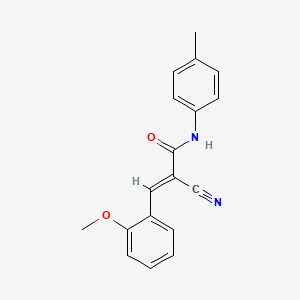

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide

Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a cyano group at the α-position, a 2-methoxyphenyl substituent on the β-carbon, and a 4-methylphenyl anilide moiety. The E-configuration of the double bond is critical for maintaining planar geometry, which may influence intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-9-16(10-8-13)20-18(21)15(12-19)11-14-5-3-4-6-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOMEIOIEADZPF-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, a compound belonging to the class of amides, exhibits significant biological activity, making it a subject of interest in pharmaceutical research. This article delves into its biological properties, potential therapeutic applications, and relevant studies that highlight its efficacy.

Structural Characteristics

The structural formula of this compound is characterized by several functional groups that contribute to its biological activity:

- Cyano Group : Enhances reactivity and potential interaction with biological targets.

- Methoxyphenyl Moiety : May influence lipophilicity and receptor binding.

- Amide Functional Group : Plays a crucial role in biological interactions.

The molecular formula is with a molecular weight of 268.31 g/mol.

Pharmacological Properties

Research indicates that this compound possesses multiple pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

- Anticancer Potential : Computational predictions indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

The compound's mechanism involves interactions at the molecular level with various enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the methoxy and methyl groups may modulate enzyme activity and receptor binding affinity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial potential.

Study 2: Anti-inflammatory Activity

In vitro assays tested the compound's ability to inhibit pro-inflammatory cytokines in human cell lines. Results showed a reduction of interleukin-6 (IL-6) levels by approximately 40% at a concentration of 25 µM, suggesting promising anti-inflammatory effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

-

Knoevenagel Condensation : A common method involving the reaction of an aldehyde with a nitrile in the presence of a base.

This synthetic route allows for modifications leading to derivatives with potentially enhanced biological activities.

Comparative Analysis

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies showed a marked reduction in paw edema and leukocyte migration in animal models, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

Emerging studies have shown that derivatives of phenylacrylamide, including this compound, possess antimicrobial properties against various bacterial strains. The structural modifications enhance their efficacy, making them viable candidates for developing new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have revealed promising results. Its derivatives have shown activity against several cancer cell lines, indicating a potential role in cancer therapeutics. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory potential of a structurally similar compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). This compound was tested in vitro and in vivo for its ability to reduce inflammation markers and edema in animal models. Results indicated significant reductions in cytokine levels and inflammatory responses, supporting the therapeutic potential of such compounds .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of phenylacrylamide derivatives against resistant bacterial strains. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their application in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The target compound’s cyano group likely increases its logP compared to non-cyano analogues like compound 2 .

- Ortho-substitution (e.g., 2-methoxy in the target compound) may reduce melting points compared to para-substituted derivatives (e.g., 5b, 5c) due to steric hindrance affecting crystal packing .

Antimicrobial Activity:

- Compound 10 (): Exhibits bactericidal activity against Staphylococcus aureus and MRSA, attributed to meta-fluoro and para-trifluoromethyl groups enhancing electron-withdrawing effects and membrane penetration .

- Target Compound : The 2-methoxyphenyl (ortho) and 4-methylphenyl (para) groups may limit antimicrobial efficacy compared to meta-substituted derivatives, as meta positions are associated with higher activity in cinnamanilides .

Anti-inflammatory Activity:

Structural Similarity and Lipophilicity Trends

- Cyano vs.

- Thiophene/Furan Derivatives : Compounds like those in and incorporate heterocyclic rings (furan, thiophene), which improve π-conjugation and may enhance solubility compared to purely aromatic systems .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for nucleophilic aromatic substitution of methoxy or cyano groups onto aromatic rings .

- Condensation steps : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to couple intermediates (e.g., cyanoacetic acid with aniline derivatives) under mild conditions .

- Stereochemical control : Maintaining the (2E)-configuration requires careful pH and temperature monitoring during enamide formation to avoid isomerization .

Q. How can structural characterization be performed for this compound?

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.

- Recrystallization : Optimize solvent polarity (e.g., chloroform/methanol) to enhance crystal quality for X-ray studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved?

Q. What computational methods predict reactivity or biological activity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., cyano group’s electron-withdrawing effect) .

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to hypothesize binding modes, leveraging structural analogs from .

Q. How do hydrogen bonding patterns influence stability and solubility?

Q. What mechanisms explain potential antimicrobial activity?

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : TGA/DSC analysis (e.g., decomposition onset >200°C) .

- Photostability : Monitor UV-Vis absorbance changes under light exposure; store in amber vials if degradation is observed .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.